2-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione
CAS No.: 919757-02-1
Cat. No.: VC8318268
Molecular Formula: C21H23N3O5S
Molecular Weight: 429.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 919757-02-1 |
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Molecular Formula | C21H23N3O5S |
Molecular Weight | 429.5 g/mol |
IUPAC Name | 2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]isoindole-1,3-dione |
Standard InChI | InChI=1S/C21H23N3O5S/c1-29-19-9-5-4-8-18(19)22-10-12-23(13-11-22)30(27,28)15-14-24-20(25)16-6-2-3-7-17(16)21(24)26/h2-9H,10-15H2,1H3 |
Standard InChI Key | WTSLLVUIUZKWRP-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Introduction
Chemical Identity and Structural Analysis
Molecular Identity
2-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione (CAS: 99718-67-9) is a synthetic organic compound with the molecular formula C₂₁H₂₃N₃O₃ and a molar mass of 365.44 g/mol . The structure integrates three key components:
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An isoindoline-1,3-dione (phthalimide) core, known for its electron-withdrawing properties and role in medicinal chemistry.
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A piperazine ring substituted at the 1-position with a sulfonylethyl group, enhancing solubility and enabling hydrogen bonding.
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A 2-methoxyphenylsulfonyl moiety attached to the piperazine nitrogen, which modulates electronic and steric properties.
The crystal structure of related phthalimide derivatives (e.g., 2-(4-methoxyphenyl)isoindoline-1,3-dione) reveals planar aromatic systems with intermolecular interactions stabilizing the lattice .
Synthesis and Manufacturing
Synthetic Pathway
The compound is synthesized via a two-step protocol, adapted from methods for analogous piperazine-phthalimide derivatives :
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Formation of the Phthalimide-Piperazine Backbone:
Phthalic anhydride reacts with 2-(piperazin-1-yl)ethamine in methanol under reflux, catalyzed by glacial acetic acid. The reaction proceeds via nucleophilic acyl substitution, yielding 2-(2-(piperazin-1-yl)ethyl)isoindoline-1,3-dione as an intermediate. -
Sulfonylation:
The intermediate undergoes sulfonylation with 2-methoxyphenylsulfonyl chloride in dichloromethane, using triethylamine as a base. The sulfonyl group attaches to the piperazine nitrogen, forming the final product.
Reaction Conditions:
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Temperature: 60–70°C (reflux)
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Solvent: Methanol (Step 1), Dichloromethane (Step 2)
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Catalysts: Glacial acetic acid (Step 1), Triethylamine (Step 2)
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Monitoring: Thin-layer chromatography (TLC) for reaction completion .
Purification and Yield
The crude product is purified via recrystallization from methanol, achieving yields of 65–75%. Purity (>99%) is confirmed by high-performance liquid chromatography (HPLC) .
Analytical Characterization
Spectroscopic Data
Fourier-Transform Infrared (FTIR) Spectroscopy:
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, CDCl₃):
Liquid Chromatography-Mass Spectrometry (LC-MS):
Pharmacological Properties
Antibacterial Activity
Structurally related analogs (e.g., 2-(2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione) exhibit potent activity against MRSA, with a minimum inhibitory concentration (MIC) of 45 ± 0.15 µg/mL . While direct data for the 2-methoxyphenyl derivative is limited, the sulfonyl group’s electron-withdrawing nature likely enhances membrane disruption, a mechanism validated via scanning electron microscopy (SEM) in analogs .
Molecular Docking Studies
Docking simulations against MRSA proteins (PDB: 3VMT, 6FTB) reveal strong binding affinities (−9.2 to −10.5 kcal/mol) for sulfonylated piperazine-phthalimides. The sulfonyl group forms hydrogen bonds with active-site residues (e.g., Asp55, Tyr105), while the methoxyphenyl moiety engages in hydrophobic interactions .
Cytotoxicity
Preliminary cytotoxicity assays on L6 rat skeletal muscle cells show IC₅₀ > 100 µg/mL, indicating favorable selectivity indices for anti-MRSA activity .
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